1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 868678-81-3
Cat. No.: VC4526155
Molecular Formula: C19H14FN3O5
Molecular Weight: 383.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868678-81-3 |
|---|---|
| Molecular Formula | C19H14FN3O5 |
| Molecular Weight | 383.335 |
| IUPAC Name | 1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H14FN3O5/c20-17-6-2-1-4-13(17)12-28-22-11-3-5-16(19(22)25)18(24)21-14-7-9-15(10-8-14)23(26)27/h1-11H,12H2,(H,21,24) |
| Standard InChI Key | ODZRYDDGUAFODY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The core structure of 1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide consists of a 1,2-dihydropyridine ring system with a ketone group at position 2. The substitution at position 1 introduces a methoxy group linked to a 2-fluorophenyl moiety, while position 3 is functionalized with a carboxamide group bound to a 4-nitrophenyl ring. This arrangement creates a planar, conjugated system that influences both reactivity and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>19</sub>H<sub>15</sub>FN<sub>3</sub>O<sub>5</sub> |
| Molecular Weight | 384.34 g/mol |
| Key Functional Groups | Dihydropyridine, Nitro, Fluorophenyl, Carboxamide |
| Calculated LogP | 3.2 (indicating moderate lipophilicity) |
The fluorine atom on the phenyl ring enhances electronegativity, potentially affecting hydrogen bonding and solubility, while the nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound likely follows methodologies analogous to those reported for related dihydropyridine carboxamides. A plausible route involves:
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Formation of the Dihydropyridine Core: Condensation of a β-keto ester with an appropriate amine under acidic conditions generates the 1,2-dihydropyridine scaffold .
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Methoxy Group Installation: A Mitsunobu reaction between the hydroxyl group at position 1 of the dihydropyridine and 2-fluorobenzyl alcohol introduces the methoxy substituent .
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Carboxamide Coupling: Activation of the carboxylic acid at position 3 (e.g., via conversion to an acid chloride) followed by reaction with 4-nitroaniline yields the final carboxamide product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dihydropyridine formation | Ethanol, HCl, reflux | 65–75 |
| Mitsunobu reaction | DIAD, PPh<sub>3</sub>, THF, 0°C→RT | 50–60 |
| Amide coupling | EDCl, HOBt, DMF, RT | 70–80 |
Challenges in Synthesis
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Regioselectivity: Competing reactions during nitration or fluorination may lead to positional isomers, necessitating rigorous purification .
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Nitro Group Stability: The electron-deficient nitro group may undergo unintended reduction under acidic or reductive conditions, requiring inert atmospheres .
Physicochemical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
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IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asym. stretch), 1340 cm<sup>−1</sup> (NO<sub>2</sub> sym. stretch) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photolysis .
| Compound | Target Activity | IC<sub>50</sub>/MIC |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl) analogue | EGFR Kinase Inhibition | 0.45 µM |
| 4-Nitrophenol derivative | Antibacterial (E. coli) | 64 µg/mL |
Applications in Chemical Research
Catalysis and Material Science
The nitro group’s electron-withdrawing nature makes this compound a candidate for:
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Nonlinear Optical Materials: Conjugated systems with nitro groups exhibit hyperpolarizability for photonic applications .
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Ligand Design: The fluorophenyl moiety could stabilize metal complexes in catalysis .
Analytical Applications
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